5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclopropyl group, and a pyran ring with a carboxamide functionality. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the benzyloxy and cyclopropyl groups. The final step involves the formation of the carboxamide functionality.
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2-pyrone and an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a cyclopropyl halide and a strong base.
Formation of the Carboxamide Functionality: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, alcohols, substituted pyran derivatives, and complex ring systems.
Scientific Research Applications
5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzyloxy group may facilitate binding through hydrophobic interactions, while the carboxamide functionality can form hydrogen bonds with target molecules. The cyclopropyl group may contribute to the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and has similar reactivity in substitution and oxidation reactions.
N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide: This compound shares the cyclopropyl and carboxamide functionalities, making it similar in terms of stability and reactivity.
4-oxo-4H-pyran-2-carboxamide: This compound lacks the benzyloxy and cyclopropyl groups but shares the core pyran ring and carboxamide functionality.
Uniqueness
5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its potential for hydrophobic interactions, while the cyclopropyl group provides stability and specificity in binding to molecular targets. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-cyclopropyl-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-14(16(19)17-12-6-7-12)21-10-15(13)20-9-11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSFUUHBSALFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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